1-Amino-3-methyl-1-phenylbutan-2-ol
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Overview
Description
1-Amino-3-methyl-1-phenylbutan-2-ol is an organic compound with the molecular formula C11H17NO. It is a versatile small molecule scaffold used in various chemical and pharmaceutical applications . This compound is characterized by the presence of an amino group, a methyl group, and a phenyl group attached to a butanol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-methyl-1-phenylbutan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-1-phenylbutan-2-one with ammonia or an amine under reducing conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-methyl-1-phenylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further modify the amino group, converting it into different functional groups under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Various nucleophiles such as halides, alkoxides, and amines
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and substituted derivatives of the original compound .
Scientific Research Applications
1-Amino-3-methyl-1-phenylbutan-2-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for the development of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 1-Amino-3-methyl-1-phenylbutan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-Amino-2-phenylbutan-2-ol: Similar structure but with the amino group attached to a different carbon atom.
3-Amino-1-phenylbutan-2-ol: Similar structure but with the amino group attached to the third carbon atom.
1-Amino-3-methyl-1-phenylpropan-2-ol: Similar structure but with a shorter carbon chain.
Uniqueness
1-Amino-3-methyl-1-phenylbutan-2-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .
Properties
IUPAC Name |
1-amino-3-methyl-1-phenylbutan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8(2)11(13)10(12)9-6-4-3-5-7-9/h3-8,10-11,13H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSSCVHRYZXWIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C1=CC=CC=C1)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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